molecular formula C16H18N4O3S B2771988 4-(6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2034613-99-3

4-(6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

Cat. No. B2771988
CAS RN: 2034613-99-3
M. Wt: 346.41
InChI Key: XCNIBHAJCYRASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .


Synthesis Analysis

The synthesis of pyrimidine derivatives, which this compound is a part of, involves various methods. One common method involves the condensation of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The morpholine ring is in a position to make a nontraditional CH・・・O HB to Gly16 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .

Scientific Research Applications

Antitumor Activity

Pyrazolines and their derivatives have garnered attention due to their antitumor properties. These compounds exhibit selective inhibitory effects against cancer cells, making them promising candidates for cancer therapy. Research on the antitumor activity of our compound could provide insights into its mechanism of action and potential clinical applications .

Neurotoxicity and Acetylcholinesterase (AchE) Inhibition

Understanding the impact of our compound on the nervous system is crucial. Investigating its effects on acetylcholinesterase (AchE) activity can shed light on its neurotoxic potential. AchE plays a vital role in nerve impulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement. Assessing the compound’s impact on AchE levels in both vertebrates and fish could provide valuable information .

Oxidative Stress and Antioxidant Properties

Oxidative stress contributes to various diseases, and compounds with antioxidant properties are essential for maintaining cellular health. Our compound’s ability to scavenge free radicals and reduce oxidative damage warrants investigation. Researchers can explore its impact on reactive oxygen species (ROS) and evaluate its potential as an antioxidant agent .

Inhibition of Kinases

Certain pyrimidine derivatives, including our compound, have demonstrated inhibitory activity against kinases. Specifically, compound 64 exhibited potent inhibition of GSK-3β (glycogen synthase kinase-3β). Kinases play critical roles in cell signaling pathways, and targeting them can have therapeutic implications. Further studies could explore the compound’s selectivity and efficacy against other kinases .

Synthesis and Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of our compound is essential for drug development. Researchers can explore modifications to its chemical structure to enhance specific properties, such as bioavailability, solubility, and target selectivity. Synthesizing related derivatives and evaluating their biological activities will contribute to SAR insights .

Other Potential Applications

While the above fields represent key areas of interest, our compound’s versatility may extend to other applications. Researchers could explore its antibacterial, antifungal, antiparasitic, and anti-inflammatory properties. Additionally, investigations into its pharmacokinetics, toxicity, and metabolic pathways are warranted .

Future Directions

The compound has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease . This suggests that future research could focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its efficacy and safety in preclinical and clinical studies.

properties

IUPAC Name

4-[6-(benzenesulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-24(22,14-4-2-1-3-5-14)20-11-13-10-17-16(18-15(13)12-20)19-6-8-23-9-7-19/h1-5,10H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNIBHAJCYRASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.